3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol

Description

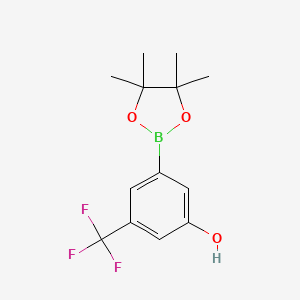

This compound (CAS: 1638624-76-6) is a boronic ester derivative featuring a phenol core substituted with a trifluoromethyl (-CF₃) group at position 5 and a pinacol-protected boronate moiety at position 3 . Its structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl systems for pharmaceuticals and materials science. The -CF₃ group enhances metabolic stability and lipophilicity, while the boronate enables selective coupling with aryl halides or triflates under catalytic conditions .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKZVUZMNQRGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol typically involves the reaction of 5-(trifluoromethyl)phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in anhydrous solvents.

Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst or under acidic conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2. Computational design and synthesis have shown that derivatives of this compound can exhibit significant binding affinity to Mpro, suggesting its utility in developing antiviral agents against COVID-19. The binding affinities were measured using techniques such as microscale thermophoresis (MST), demonstrating effective inhibition at nanomolar concentrations .

1.2 Cancer Research

The compound has been investigated for its role in targeting cancer cells. Boronic acids are known to interact with biological molecules, and the dioxaborolane moiety enhances this interaction. Research indicates that compounds containing similar structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Organic Synthesis

2.1 Cross-Coupling Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol has been utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds in organic synthesis, particularly for constructing complex molecular architectures used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Functionalized Aromatics

The compound serves as a versatile building block for synthesizing functionalized aromatic compounds. Its trifluoromethyl group enhances the electronic properties of the resulting products, making them suitable for various applications including materials science and organic electronics .

Materials Science

3.1 Development of Sensors

Due to its unique electronic properties, this compound is being explored for use in sensor technology. Its ability to form stable complexes with metal ions can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

3.2 Photonic Applications

Research indicates that derivatives of this compound could be used in photonic devices due to their optical properties. The incorporation of trifluoromethyl groups can improve the stability and performance of materials used in photonic applications such as light-emitting diodes (LEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Several positional isomers and analogs differ in the substitution pattern of the boronate and -CF₃ groups on the aromatic ring:

Key Observations :

- Steric Considerations: Position 2 boronate isomers (e.g., CAS 779331-13-4) may exhibit reduced steric hindrance in coupling reactions due to the ortho arrangement of boronate and phenol groups .

Functional Group Variations

Pyridine-Based Analogs

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6): Incorporates a pyridine ring, increasing solubility in polar solvents and altering electronic properties due to nitrogen’s electronegativity .

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine: Lacks the phenol group, reducing acidity (pKa ~4.5 vs. ~8–10 for phenols) and altering coupling efficiency .

Non-Phenolic Boronate Esters

- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]methanol (CAS: N/A): The benzyl alcohol derivative () shows lower thermal stability (m.p. 48–50°C) compared to phenolic analogs due to weaker intermolecular hydrogen bonding .

Commercial Availability and Pricing

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol is a boron-containing compound that has generated interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a phenolic moiety substituted with a trifluoromethyl group and a dioxaborolane group. The structural formula is represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with hydroxyl groups in biomolecules, potentially modifying their function. This property is particularly relevant in the inhibition of enzymes and receptors involved in various disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Staphylococcus aureus : Studies have shown that related boronic acids can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Mycobacterium tuberculosis : Certain derivatives have demonstrated potent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.5–1.0 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer line), with IC50 values reported in the range of 0.126 μM .

- Selectivity : Notably, these compounds tend to exhibit lower toxicity towards non-cancerous cells compared to cancerous ones, indicating a favorable therapeutic index.

Case Studies

- In Vivo Efficacy Against Cancer : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with a boronic acid derivative resulted in significant reductions in metastatic nodules compared to controls .

- Safety Profile : In vivo toxicity studies indicated that high doses (up to 800 mg/kg) did not result in significant adverse effects, suggesting a promising safety profile for further development .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol?

The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-bromo-5-(trifluoromethyl)phenol) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

Q. How can the compound be characterized to confirm its structural integrity?

A multi-technique approach is recommended:

Q. What are the critical storage conditions to ensure compound stability?

The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in amber vials to prevent hydrolysis and thermal degradation . Shelf life is typically 6–12 months when stored properly.

Advanced Research Questions

Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions, and what are common pitfalls?

The boronate group facilitates coupling with aryl halides under Pd catalysis. Key considerations:

Q. How can competing reactivity between the boronate and trifluoromethylphenol groups be managed in multi-step syntheses?

- Protection Strategies :

- Sequential Functionalization : Perform boronate installation after introducing the CF₃ group to reduce retro-borylation risks .

Q. What analytical methods resolve contradictions in reaction yield data for this compound?

- HPLC-MS : Quantify unreacted starting material and byproducts (e.g., protodeboronated species) .

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and address yield inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.